![molecular formula C17H13F2NO3 B2596558 N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide CAS No. 338760-46-6](/img/structure/B2596558.png)
N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It can involve experimental studies or theoretical calculations .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Chemical Transformations
- Chromone-3-carboxamide, closely related to the target compound, undergoes various transformations, including conversion to 4-hydroxycoumarin-3-carboxaldehyde and 3-alkylaminomethylenechroman-2,4-diones (Ibrahim, 2009).
Crystal Structure Analysis
- The crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, which are structurally similar to the target compound, have been analyzed, showing anti-rotamer conformations and specific geometries (Reis et al., 2013).
Synthetic Pathways
- Compounds like N-alkyl-2-imino-2H-chromene-3-carboxamides, which are related to the target compound, have been synthesized, revealing important intermediates and synthetic routes (Fattahi et al., 2018).
Antimicrobial Activity
- N-Aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, structurally related to the target compound, exhibited antimicrobial activity in biological tests (Ukhov et al., 2021).
Applications in Alzheimer's Research
- Chromenones linked to 1,2,3-triazole ring systems, similar in structure to the target compound, showed anti-acetylcholinesterase activity and potential applications in Alzheimer's disease research (Saeedi et al., 2017).
Antioxidant and Antibacterial Agents
- Indolyl-4H-chromene-3-carboxamides, related to the target compound, were synthesized as potential antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).
Solvatochromism Studies
- The solvatochromic properties of 4H-chromene-3-carboxamide derivatives, closely related to the target compound, were studied, along with their antioxidant and antibacterial activities (Chitreddy & Shanmugam, 2017).
Green Chemistry Approaches
- New 2-imino-2H-chromene-3-carboxamides, structurally related to the target compound, were synthesized using environmentally friendly methods (Proença & Costa, 2008).
Diversity-Oriented Synthesis
- A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives was developed, indicating the potential for creating diverse chromene structures (Vodolazhenko et al., 2012).
Mechanism of Action
- Carbonic anhydrases are enzymes involved in maintaining acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. CA2 plays a crucial role in various physiological processes, including acid-base regulation and fluid secretion .
- This inhibition affects acid-base balance and can impact processes such as renal tubular acidosis and glaucoma treatment .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c1-22-13-3-5-16-10(7-13)6-11(9-23-16)17(21)20-15-4-2-12(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTXZPOKNDQZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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